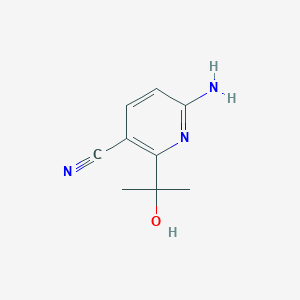
6-Amino-2-(2-hydroxy-2-propyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-(2-hydroxy-2-propyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of an amino group, a hydroxy group, and a propyl group attached to a nicotinonitrile core. It is a derivative of nicotinonitrile, which is known for its wide range of applications in various fields including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 6-Amino-2-(2-hydroxy-2-propyl)nicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of nicotinonitrile with appropriate reagents to introduce the amino, hydroxy, and propyl groups. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient and cost-effective production of the compound .
Chemical Reactions Analysis
6-Amino-2-(2-hydroxy-2-propyl)nicotinonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Amino-2-(2-hydroxy-2-propyl)nicotinonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors .
In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs for the treatment of various diseases. In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 6-Amino-2-(2-hydroxy-2-propyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, blocking their activity and leading to specific biological effects. It may also bind to receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
6-Amino-2-(2-hydroxy-2-propyl)nicotinonitrile can be compared with other similar compounds, such as 2-amino-6-chloronicotinonitrile and 2-amino-6-methylpyridine . These compounds share a similar nicotinonitrile core but differ in the functional groups attached to the core.
2-amino-6-chloronicotinonitrile: Contains a chlorine atom instead of a hydroxy and propyl group.
2-amino-6-methylpyridine: Contains a methyl group instead of a hydroxy and propyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications compared to its analogs .
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-amino-2-(2-hydroxypropan-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H11N3O/c1-9(2,13)8-6(5-10)3-4-7(11)12-8/h3-4,13H,1-2H3,(H2,11,12) |
InChI Key |
ZUFIFULMTGIWNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=N1)N)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















